Cas no 2171179-26-1 (2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-2-methylbenzoic acid
- 2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171179-26-1
- 2171956-36-6
- 2171251-70-8
- EN300-1532687
- EN300-1532099
- 2-methyl-4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1532555
-
- インチ: 1S/C28H26N2O5/c1-16-12-18(10-11-20(16)27(32)33)29-26(31)17-13-19(14-17)30-28(34)35-15-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-12,17,19,25H,13-15H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: JHMPHLAWJKLFOI-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC(C(=O)O)=C(C)C=2)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532687-0.5g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1532687-5.0g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1532687-0.05g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532687-0.25g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1532687-500mg |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1532687-5000mg |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532687-0.1g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1532687-100mg |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532687-1.0g |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532687-50mg |
2-methyl-4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171179-26-1 | 50mg |
$2829.0 | 2023-09-26 |
2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 関連文献
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2-methyl-4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acidに関する追加情報
Introduction to 2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid (CAS No. 2171179-26-1)
2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, identified by its CAS number 2171179-26-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a confluence of advanced structural design and functional properties, making it a subject of intense research for potential therapeutic applications.
The compound features a complex framework comprising a benzoic acid core, an amino group modified with a fluoren-9-ylmethoxycarbonyl moiety, and a cyclobutane ring with stereochemical specificity at the 1S and 3S positions. This intricate architecture not only contributes to its unique physicochemical properties but also opens up diverse possibilities for interactions with biological targets. The presence of the fluoren-9-yl substituent is particularly noteworthy, as fluorene derivatives are widely recognized for their stability, solubility, and ability to enhance the pharmacokinetic profiles of bioactive molecules.
In recent years, the development of chiral molecules has become a cornerstone in drug discovery, with stereochemistry playing a pivotal role in determining biological activity and efficacy. The stereochemically defined configuration at the 1S and 3S positions in 2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid underscores its potential as a chiral building block for next-generation therapeutics. Such stereochemical precision is often critical for achieving high selectivity and minimal off-target effects, which are essential for safe and effective drug development.
The benzoic acid moiety in this compound is another key feature that warrants discussion. Benzoic acid derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. Moreover, the incorporation of an amide linkage further expands the functional diversity of this molecule, enabling potential interactions with various biological receptors and enzymes. This structural motif is particularly relevant in the context of developing small-molecule inhibitors targeting key therapeutic pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid design and optimization of complex molecules like 2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid. These computational tools allow researchers to predict binding affinities, assess metabolic stability, and explore pharmacokinetic profiles with unprecedented accuracy. Such capabilities are instrumental in accelerating the drug discovery process and identifying lead compounds with promising therapeutic potential.
The role of fluoren-9-ylmethoxycarbonyl as a protecting group or pharmacophore has been extensively studied in medicinal chemistry. Its ability to enhance molecular rigidity and solubility makes it an attractive choice for designing bioactive molecules with improved pharmacokinetic properties. Additionally, the methoxycarbonyl group can serve as a versatile handle for further derivatization, allowing chemists to fine-tune the chemical properties of the compound to meet specific biological requirements.
Current research in the field of molecular recognition has highlighted the importance of non-covalent interactions in drug-receptor binding. The structural features of 2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, including hydrogen bonding donors/acceptors, hydrophobic pockets, and aromatic stacking interactions, make it well-suited for engaging with biological targets through multiple interaction modes. This multifaceted binding capability is crucial for achieving high affinity and selectivity, which are hallmarks of effective drugs.
The cyclobutane ring in this compound introduces conformational constraints that can influence both its reactivity and its interaction with biological targets. Cycloalkanes are known to exhibit unique conformational preferences due to their rigid structure, which can be exploited to optimize binding affinity and selectivity. In particular, the stereochemistry at the 1S and 3S positions provides additional control over molecular orientation and interaction geometry.
In conclusion,2-methyl-4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid (CAS No. 2171179-26-1) represents a promising candidate for further exploration in pharmaceutical research. Its complex structural features—comprising chiral centers, fluorene derivatives, benzoic acid moieties, and amide linkages—endow it with unique physicochemical properties that could be leveraged for developing novel therapeutics. As research continues to uncover new applications for sophisticated organic compounds like this one,2-methyl-4-(1S,3S)-3-{((9H-fluorenine mately methoxycarbonyl) amino)cyclobutene amidobenzoic acid may play a significant role in addressing unmet medical needs.
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